molecular formula C13H17N5 B7578723 N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Cat. No. B7578723
M. Wt: 243.31 g/mol
InChI Key: KATOLAWYPOZIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including pharmacology, biochemistry, and neuroscience. In

Mechanism of Action

The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is not fully understood. However, it is believed to act as a modulator of certain proteins and enzymes, including GABA receptors and phosphodiesterases. It has also been shown to increase the release of certain neurotransmitters, such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and increase the activity of certain enzymes involved in DNA repair. In vivo studies have shown that it can improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine in lab experiments is its potential as a therapeutic agent for various diseases. It can also be used as a tool to study the function of certain proteins and enzymes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other proteins and enzymes in the body.

Synthesis Methods

The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves the reaction of 3-cyclohexen-1-ylpropanol with 4-amino-1H-1,2,4-triazole-3-thiol in the presence of acetic acid and acetic anhydride. The resulting product is then treated with 2-chloroethylamine hydrochloride in the presence of triethylamine to yield this compound.

Scientific Research Applications

N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has been studied for its potential applications in various scientific fields. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In biochemistry, it has been used as a tool to study the function of certain proteins and enzymes. In neuroscience, it has been studied for its potential as a modulator of neurotransmitter release and synaptic plasticity.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-4-11(5-3-1)6-7-14-12-13-17-16-10-18(13)9-8-15-12/h4,8-10H,1-3,5-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOLAWYPOZIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=CN3C2=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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